MN-18

Description

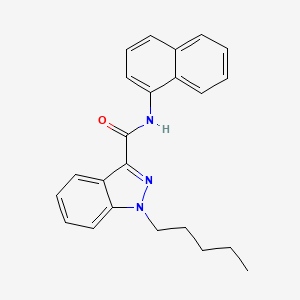

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-2-3-8-16-26-21-15-7-6-13-19(21)22(25-26)23(27)24-20-14-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKHLVOEXULDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010033 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391484-80-2 | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391484-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MN-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391484802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1-Naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Agonist: An In-depth Technical Guide to the Presumed Mechanism of Action of MN-18 on Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action at Cannabinoid Receptors

MN-18 is presumed to act as an agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

-

CB1 Receptors: Primarily located in the central nervous system, CB1 receptors are responsible for the psychoactive effects of cannabinoids. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways. CB1 receptor activation also influences ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.

-

CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses. Similar to CB1 receptors, their activation by an agonist like this compound is expected to inhibit adenylyl cyclase and modulate downstream signaling pathways, though the physiological consequences differ due to their tissue distribution.

Quantitative Data for Structurally Related Synthetic Cannabinoids

To provide a quantitative context for the presumed activity of this compound, the following tables summarize the binding affinity (Ki) and functional efficacy (EC50) for the structurally similar and well-studied synthetic cannabinoids JWH-018 and AM-2201. These compounds share the core indole and naphthoyl moieties with this compound.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Compounds

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | [1] |

| AM-2201 | 1.0 | 2.6 | [2][3] |

Table 2: Cannabinoid Receptor Functional Efficacy (EC50) of Related Compounds

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) | Assay Type | Reference |

| JWH-018 | 102 | 133 | cAMP Inhibition | [1] |

| AM-2201 | 38 | 58 | cAMP Inhibition | [2] |

Signaling Pathways

The activation of CB1 and CB2 receptors by an agonist such as this compound initiates a complex network of intracellular signaling. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Additionally, these receptors can signal through other G-protein-dependent and -independent pathways, including the mitogen-activated protein kinase (MAPK) cascade and β-arrestin recruitment.

Caption: Agonist binding to cannabinoid receptors initiates G-protein and β-arrestin signaling.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

Cannabinoid Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a compound for CB1 and CB2 receptors.

Caption: Workflow for determining cannabinoid receptor binding affinity.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand (e.g., 0.5 nM [3H]CP55,940) with cell membranes (20-50 µg protein) and a range of concentrations of the unlabeled competitor compound (this compound).

-

Incubation: Incubate the mixture at 30°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity cannabinoid agonist (e.g., 10 µM WIN55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase and decrease intracellular cAMP levels, determining its functional efficacy (EC50) and potency.

Caption: Workflow for assessing functional activity via cAMP inhibition.

Detailed Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human CB1 or CB2 receptors in appropriate media and seed them into 96-well plates.

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Simultaneously or shortly after, stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. The EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum effect) are determined by non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insights into a G-protein-independent signaling pathway.

Caption: Workflow for measuring β-arrestin recruitment to cannabinoid receptors.

Detailed Methodology:

-

Assay Principle: This assay often utilizes enzyme fragment complementation (EFC). The cannabinoid receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary portion of the enzyme. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that can convert a substrate into a detectable signal (e.g., luminescence).

-

Cell Culture and Transfection: Use a suitable cell line (e.g., U2OS or CHO-K1) and co-transfect with plasmids encoding the CB receptor-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion.

-

Assay Procedure:

-

Seed the transfected cells into 96- or 384-well plates.

-

Add varying concentrations of this compound to the cells and incubate for a period determined by the kinetics of β-arrestin recruitment (typically 60-90 minutes) at 37°C.

-

Add the detection reagents containing the enzyme substrate.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

-

-

Signal Detection: Measure the luminescent or fluorescent signal using a plate reader.

-

Data Analysis: Construct a dose-response curve by plotting the signal intensity against the log concentration of this compound. Determine the EC50 and Emax values using non-linear regression.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, its structural analogy to potent synthetic cannabinoids like JWH-018 provides a strong basis for predicting its mechanism of action. It is anticipated that this compound acts as a high-affinity agonist at both CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase and the modulation of downstream signaling pathways. The experimental protocols detailed in this guide provide a comprehensive framework for the empirical characterization of this compound and other novel synthetic cannabinoids, which is crucial for a thorough understanding of their pharmacological and toxicological profiles. Further research is imperative to definitively elucidate the specific binding kinetics, functional potency, and signaling bias of this compound.

References

Pharmacological Profile of N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide (NNE1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide, commonly known as NNE1 or MN-24, is a synthetic cannabinoid that has emerged in recent years. As a member of the indazole-3-carboxamide class, it shares structural similarities with other potent synthetic cannabinoids. This technical guide provides a comprehensive overview of the pharmacological profile of NNE1, with a focus on its interaction with cannabinoid receptors, downstream signaling pathways, and experimental methodologies for its characterization. Due to the limited availability of specific published data for NNE1, this guide also incorporates established protocols for analogous synthetic cannabinoids to provide a framework for its pharmacological assessment.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological targets of NNE1 are the cannabinoid receptors, CB1 and CB2. These G-protein coupled receptors (GPCRs) are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes.

Binding Affinity

Table 1: Hypothetical Binding Affinity Data for NNE1

| Receptor | Radioligand | Ki (nM) |

| Human CB1 | [3H]CP55,940 | Data Not Available |

| Human CB2 | [3H]CP55,940 | Data Not Available |

| Rat CB1 | [3H]CP55,940 | Data Not Available |

| Rat CB2 | [3H]CP55,940 | Data Not Available |

Note: This table is a template. Specific experimental data for NNE1 is required for completion.

Functional Activity

Functional activity assays determine the biological response elicited by a ligand upon binding to its receptor. For GPCRs like CB1 and CB2, agonist binding typically initiates a signaling cascade. The potency of an agonist is commonly expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. Similar to binding affinity data, specific EC50 values for NNE1 are not widely published. Synthetic cannabinoids in this class are often full agonists at both CB1 and CB2 receptors.

Table 2: Hypothetical Functional Activity Data for NNE1

| Assay | Receptor | EC50 (nM) | Emax (%) |

| [35S]GTPγS Binding | Human CB1 | Data Not Available | Data Not Available |

| [35S]GTPγS Binding | Human CB2 | Data Not Available | Data Not Available |

| cAMP Inhibition | Human CB1 | Data Not Available | Data Not Available |

| β-arrestin Recruitment | Human CB1 | Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental data for NNE1 is required for completion.

Signaling Pathways

Activation of CB1 and CB2 receptors by an agonist like NNE1 initiates intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.

Figure 1: Simplified signaling pathway upon NNE1 binding to cannabinoid receptors.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate pharmacological characterization of novel compounds. The following sections outline standard methodologies for assessing the binding and functional activity of synthetic cannabinoids like NNE1.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Figure 3: Workflow for a [35S]GTPγS functional assay.

In Vivo Pharmacology

The in vivo effects of synthetic cannabinoids are complex and are primarily mediated by the activation of CB1 receptors in the central nervous system. Typical effects observed in animal models include hypothermia, analgesia, catalepsy, and alterations in locomotor activity.

Table 3: Hypothetical In Vivo Effects of NNE1 in Rodents

| Test | Species | Dose (mg/kg) | Effect |

| Body Temperature | Mouse | Data Not Available | Data Not Available |

| Hot Plate (Analgesia) | Rat | Data Not Available | Data Not Available |

| Ring Immobility (Catalepsy) | Mouse | Data Not Available | Data Not Available |

| Locomotor Activity | Rat | Data Not Available | Data Not Available |

Note: This table is a template. Specific experimental data for NNE1 is required for completion.

Conclusion

N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide (NNE1) is a synthetic cannabinoid of the indazole-3-carboxamide class. Based on the pharmacology of structurally related compounds, it is predicted to be a potent agonist at both CB1 and CB2 receptors. However, a comprehensive understanding of its pharmacological profile requires specific experimental data on its binding affinity, functional efficacy, and in vivo effects. The experimental protocols and frameworks provided in this guide offer a basis for the systematic investigation of NNE1 and other novel synthetic cannabinoids. Further research is crucial to fully elucidate the pharmacological and toxicological properties of this compound to inform public health and regulatory efforts.

In-vitro Activity of MN-18: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18, chemically identified as N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that has emerged in the class of designer drugs. As an indazole-based analogue, it demonstrates significant interaction with the cannabinoid receptors, specifically CB1 and CB2. This document provides a comprehensive technical overview of the in-vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing research and drug development efforts. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Quantitative In-vitro Activity Data

The in-vitro activity of this compound at human cannabinoid receptors has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative parameters, including binding affinity (Ki) and functional potency (EC50). It is important to note that some discrepancies in binding affinity values have been reported in the literature, which may be attributable to different experimental conditions or methodologies. The data from Gamage et al. (2018) is considered the primary reference for the purpose of this document.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of this compound

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Ki (nM) | 45.72 | 11.098 | [Gamage et al., 2018] |

| Ki (nM) | 3.86 | 3.47 | [Diao et al., 2017, citing a conference presentation] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of this compound in cAMP Accumulation Assays

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| EC50 (nM) | 2.028 | 1.233 | [Gamage et al., 2018] |

Lower EC50 values indicate higher potency in functional assays.

Experimental Protocols

The following sections detail the methodologies employed in the primary literature to determine the in-vitro activity of this compound.

Cannabinoid Receptor Binding Assays

The binding affinity of this compound to human CB1 and CB2 receptors was determined using a competitive radioligand binding assay.[1]

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining cannabinoid receptor binding affinity.

-

Cell Membranes: Membranes were prepared from HEK293 cells stably expressing either human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940, a high-affinity cannabinoid agonist, was used as the radioligand.

-

Assay Buffer: The binding buffer typically consisted of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Incubation: Assays were performed in 96-well plates. Cell membranes were incubated with a fixed concentration of [³H]CP55,940 and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of bound radioactivity on the filters was quantified using liquid scintillation spectrometry.

-

Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

The functional activity of this compound as an agonist at CB1 and CB2 receptors was assessed by measuring its effect on forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.[1]

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for determining functional activity via cAMP assay.

-

Cell Culture: HEK293 cells stably expressing either human CB1 or CB2 receptors were used.

-

Assay Medium: Cells were typically incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Treatment: Cells were treated with varying concentrations of this compound for a defined period before being stimulated with forskolin, an adenylyl cyclase activator.

-

cAMP Quantification: Following incubation, the cells were lysed, and the intracellular cAMP levels were measured using a commercially available assay kit, such as a homogenous time-resolved fluorescence (HTRF) based assay.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by this compound was measured, and concentration-response curves were generated to calculate the EC50 value.

Signaling Pathways

This compound, as a synthetic cannabinoid agonist, exerts its effects by activating the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.

Signaling Pathway of this compound at Cannabinoid Receptors

Caption: Agonist activation of CB1/CB2 receptors by this compound.

Upon binding of this compound to the extracellular domain of the CB1 or CB2 receptor, a conformational change is induced in the receptor. This leads to the activation of an associated intracellular heterotrimeric G-protein (specifically of the Gi/o family). The activated G-protein, in turn, inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which subsequently modulates the phosphorylation state and activity of various downstream proteins, leading to the ultimate cellular responses associated with cannabinoid receptor activation.

Conclusion

This technical guide provides a consolidated overview of the in-vitro pharmacological profile of this compound. The quantitative data clearly indicate that this compound is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity and potency for the CB2 receptor. The detailed experimental protocols and the visualized signaling pathway offer a foundational understanding for researchers engaged in the study of synthetic cannabinoids. Further research is warranted to fully elucidate the downstream cellular consequences of this compound-mediated receptor activation and to understand the potential toxicological implications.

References

An In-Depth Technical Guide to the Synthetic Cannabinoid MN-18

Introduction

MN-18, also known by its IUPAC name N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has emerged as a compound of interest within the scientific and drug development communities. As an indazole-based derivative, it belongs to a class of synthetic cannabinoids that have been widely studied for their high affinity and efficacy at the cannabinoid receptors, CB1 and CB2. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Initially identified in the early 2010s as a designer drug, this compound's potent psychoactive effects are attributed to its action as a full agonist at the CB1 receptor, which is primarily located in the central nervous system. Its interaction with the CB2 receptor, predominantly found in the peripheral immune system, also suggests potential immunomodulatory effects. The compound's structural similarity to other synthetic cannabinoids, such as AKB48, where the adamantyl group is replaced by a naphthalenyl group, places it within a lineage of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

History and Discovery

The development of this compound is situated within the broader history of synthetic cannabinoid research, which began with the aim of understanding the endocannabinoid system and developing therapeutic agents. The pioneering work of researchers like John W. Huffman led to the creation of numerous aminoalkylindoles, which laid the groundwork for subsequent structural classes of synthetic cannabinoids.

The emergence of indazole-based cannabinoids, including this compound, represents a significant evolution in this field. These compounds were designed to circumvent legal restrictions placed on earlier indole-based substances while retaining high affinity for cannabinoid receptors. The precise origin of this compound's first synthesis is not extensively documented in publicly available scientific literature, a common characteristic for many compounds that first appear on the designer drug market. However, its structural features are a clear evolution from previously synthesized research compounds. The addition of the 1-pentyl chain and the naphthalenoyl group are common modifications in synthetic cannabinoid design, intended to enhance binding affinity and potency.

Chemical Synthesis

The synthesis of this compound, N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide, follows a multi-step procedure common for the preparation of indazole-3-carboxamide derivatives. A representative synthetic pathway is outlined below.

General Synthesis Pathway for this compound

Caption: A representative synthetic pathway for this compound.

Step 1: N-Alkylation of Indazole-3-carboxylic acid The synthesis typically begins with the N-alkylation of indazole-3-carboxylic acid. This is achieved by reacting indazole-3-carboxylic acid with a suitable pentylating agent, such as 1-bromopentane, in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). The base deprotonates the nitrogen of the indazole ring, allowing for nucleophilic attack on the pentyl halide to form 1-pentyl-1H-indazole-3-carboxylic acid.

Step 2: Amide Coupling The resulting 1-pentyl-1H-indazole-3-carboxylic acid is then coupled with 1-naphthylamine. This amide bond formation is facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt), in a suitable solvent like DMF. This reaction yields the final product, this compound. Purification is typically performed using column chromatography.

Pharmacological Data

This compound is a potent agonist at both the CB1 and CB2 receptors. Its pharmacological activity has been characterized through various in vitro assays, with key quantitative data summarized in the table below.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 45.72 nM | 11.098 nM | [1] |

| Functional Potency (EC50) | 2.028 nM | 1.233 nM | [1] |

Experimental Protocols

The characterization of this compound's pharmacology relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

Methodology: A competitive radioligand displacement assay is employed using membranes prepared from cells expressing the human CB1 or CB2 receptor.

Experimental Workflow:

Caption: Workflow for a cannabinoid receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing human CB1 or CB2 receptors are prepared by homogenization in a buffer solution and subsequent centrifugation to isolate the membrane fraction.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% bovine serum albumin (BSA), pH 7.4.

-

Incubation: Receptor membranes are incubated with a fixed concentration of a high-affinity cannabinoid radioligand (e.g., [³H]CP-55,940) and varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of this compound as a CB1 and CB2 receptor agonist.

Methodology: This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.

Experimental Workflow:

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Detailed Protocol:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the target receptor are used.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS, an excess of GDP, and varying concentrations of this compound.

-

Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from these curves.

cAMP Accumulation Assay

Objective: To further characterize the functional activity of this compound by measuring its effect on adenylyl cyclase activity.

Methodology: CB1 and CB2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.

Experimental Workflow:

Caption: Workflow for a cAMP accumulation assay.

Detailed Protocol:

-

Cell Culture: Whole cells expressing the cannabinoid receptor of interest are cultured in appropriate media.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

-

Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and an IC50 value is determined.

Signaling Pathways

As a cannabinoid receptor agonist, this compound modulates several intracellular signaling pathways upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.

CB1/CB2 Receptor Signaling Cascade

Caption: Major signaling pathways activated by this compound through CB1/CB2 receptors.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly modulate the activity of ion channels. It typically activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. It also inhibits voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also activate the MAPK/extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of gene expression and cell proliferation.

Conclusion

This compound is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its discovery and study have contributed to the understanding of the structure-activity relationships of indazole-based cannabinoids. The in-depth characterization of its pharmacological properties through receptor binding and functional assays provides valuable data for researchers in the fields of pharmacology, toxicology, and drug development. The detailed experimental protocols and an understanding of the signaling pathways it modulates are crucial for the continued investigation of this and related compounds. As with all potent synthetic cannabinoids, further research is necessary to fully elucidate its physiological and potential therapeutic or toxicological effects.

References

An In-depth Technical Guide to the Research Chemical MN-18

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MN-18 is a research chemical and is not intended for human or veterinary use. The physiological and toxicological properties of this compound are not fully characterized. This document is for informational and research purposes only.

Introduction

This compound, also known by its formal name N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA).[1] It belongs to the indazole-3-carboxamide class of compounds, which includes a large number of potent agonists for the cannabinoid receptors CB1 and CB2. Structurally, this compound is an analogue of AKB48 (APINACA), where the adamantyl group is replaced by a naphthalenyl group.[1] It has been identified as a designer drug sold online.[2] Due to its potent activity at cannabinoid receptors, this compound is a subject of interest in forensic science, toxicology, and pharmacology research. A significant concern associated with compounds like this compound is the potential for metabolic hydrolysis of the amide group, which could release 1-naphthylamine, a known carcinogen.[2]

Physicochemical and Pharmacological Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for experimental design and interpretation.

Physicochemical Properties

| Property | Value | Reference |

| Formal Name | N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | [1] |

| Alternate Names | N-(Naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide | [3] |

| CAS Number | 1391484-80-2 | [1][3] |

| Molecular Formula | C₂₃H₂₃N₃O | [1][3] |

| Formula Weight | 357.5 g/mol | [1][2] |

| Purity | ≥98% (typical for research-grade material) | [1] |

| Formulation | Crystalline solid | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 5 years (under specified storage) | [1] |

Solubility

| Solvent | Concentration | Reference |

| DMF | 33 mg/ml | [1] |

| DMSO | 20 mg/ml | [1] |

| Ethanol | 2.5 mg/ml | [1] |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [1] |

Pharmacological Data

This compound acts as a potent agonist at both the CB1 and CB2 receptors.[2] The binding affinity (Ki) and functional potency (EC₅₀) values are critical parameters for understanding its interaction with the endocannabinoid system.

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Ki) | CB1 | 45.72 | [2] |

| CB2 | 11.098 | [2] | |

| Functional Potency (EC₅₀) | CB1 | 2.028 | [2] |

| CB2 | 1.233 | [2] |

Synthesis and Analysis

Plausible Synthetic Pathway

The synthesis of indazole-3-carboxamide synthetic cannabinoids like this compound typically involves a two-step process: N-alkylation of the indazole core followed by amide coupling. A common and effective method utilizes indazole-3-carboxylic acid as the starting material.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from indazole-3-carboxylic acid.

Materials:

-

Indazole-3-carboxylic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromopentane

-

1-Naphthylamine

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation of Indazole-3-carboxylic Acid

-

Suspend indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, ~2.2 equivalents) portion-wise to the suspension. Allow the mixture to stir at 0°C for 30-60 minutes until gas evolution ceases.

-

Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water. Acidify the mixture with 1M HCl to a pH of ~3-4, which will precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-pentyl-indazole-3-carboxylic acid. Purify via recrystallization or column chromatography if necessary.

Step 2: Amide Coupling

-

Dissolve the N-pentyl-indazole-3-carboxylic acid (1 equivalent) from Step 1 in anhydrous DMF.

-

Add TBTU (1.2 equivalents) and TEA (3 equivalents) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Add 1-naphthylamine (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Characterize the final product using techniques such as NMR and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a seized material or biological sample extract.

Instrumentation & Parameters:

-

Gas Chromatograph (GC): Agilent 7890B or equivalent.

-

Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless or split mode depending on concentration).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min.

-

Ramp 1: 25°C/min to 300°C.

-

Hold at 300°C for 10 min.

-

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-550).

Procedure:

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile). For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations.

-

Injection: Inject the prepared sample and calibration standards into the GC-MS system.

-

Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum to that of a certified reference standard. The mass spectrum should show a characteristic molecular ion (m/z 357.5) and fragmentation pattern. Quantify the amount of this compound by constructing a calibration curve from the standard solutions.

Mechanism of Action & Pharmacology

Cannabinoid Receptor Signaling Pathway

As a cannabinoid receptor agonist, this compound exerts its effects by activating CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o.

Caption: Gi/o-coupled cannabinoid receptor signaling pathway.

Experimental Protocol: In-Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or CHO-hCB1 cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 or another potent, unlabeled cannabinoid ligand (10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4 (ice-cold).

-

GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To triplicate wells, add the vehicle control (e.g., DMSO).

-

Non-specific Binding (NSB): To triplicate wells, add the unlabeled ligand (e.g., WIN 55,212-2) to a final concentration of 10 µM.

-

Competitive Binding: To the remaining wells, add serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in triplicate.

-

Add Radioligand: Add [³H]CP-55,940 to all wells at a final concentration near its Kd value (e.g., 0.5-1.5 nM).

-

Add Membranes: Add the CB1 receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: In-Vitro Functional Assay (cAMP)

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at the CB2 receptor.

Materials:

-

Cells stably expressing the human CB2 receptor (e.g., CHO-hCB2).

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: this compound, serially diluted.

-

Reference Agonist: CP-55,940 or WIN 55,212-2.

-

Assay Buffer/Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

-

cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).

Procedure:

-

Cell Plating: Seed the CHO-hCB2 cells into a 96-well plate and incubate overnight to allow for attachment.

-

Pre-incubation: Remove the growth medium and replace it with assay buffer containing IBMX. Incubate for 30-60 minutes at 37°C.

-

Agonist Addition: Add serial dilutions of this compound or the reference agonist to the wells in triplicate.

-

Stimulation: Immediately add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 3-10 µM).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's protocol.

-

cAMP Detection: Perform the steps to measure the intracellular cAMP concentration using the chosen detection kit (e.g., adding detection reagents and measuring luminescence, fluorescence, or absorbance).

-

Data Analysis:

-

Convert the raw signal to cAMP concentrations using a standard curve.

-

Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-stimulated level as 100%.

-

Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC₅₀ (potency) and Emax (maximum efficacy) values.

-

Experimental Workflow Overview

The in-vitro characterization of a novel research chemical like this compound follows a logical progression from initial binding studies to functional assessment.

Caption: In-vitro characterization workflow for this compound.

References

An In-Depth Technical Guide on the Toxicological Properties of MN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 (N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has emerged as a designer drug.[1] As an indazole-based compound, it acts as an agonist at the cannabinoid receptors CB1 and CB2, leading to psychoactive effects similar to those of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[2] However, like many synthetic cannabinoids, this compound exhibits a more potent and unpredictable toxicological profile, posing significant risks to users. This guide provides a comprehensive overview of the known toxicological properties of this compound, drawing from available in vitro and in vivo data, metabolic studies, and information on related synthetic cannabinoids to offer a thorough understanding for research and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide | [3] |

| CAS Number | 1391484-80-2 | [1] |

| Molecular Formula | C23H23N3O | [1] |

| Molar Mass | 357.457 g/mol |

Toxicological Properties

Pharmacodynamics: Receptor Binding and Activity

This compound is a potent agonist of both the CB1 and CB2 cannabinoid receptors. Its binding affinity and functional activity have been characterized in in vitro assays.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Ki (binding affinity) | 45.72 nM | 11.098 nM | |

| EC50 (functional activity) | 2.028 nM | 1.233 nM |

These values indicate that this compound binds with high affinity to both cannabinoid receptors and is a potent activator of these receptors. Full agonism at the CB1 receptor, in particular, is associated with the severe psychoactive and adverse effects often seen with synthetic cannabinoids, which are more intense and longer-lasting than the partial agonism of THC.[4]

Toxicokinetics and Metabolism

The metabolism of this compound has been studied in human hepatocytes. Like other synthetic cannabinoids, it undergoes extensive metabolism, and the parent compound is rarely detected in urine.[5][6]

Metabolic Pathways:

-

Hydroxylation: Occurs on the pentyl chain and the naphthalene ring.

-

Carboxylation: The pentyl chain can be oxidized to a carboxylic acid.

-

Glucuronidation: Hydroxylated metabolites are often conjugated with glucuronic acid for excretion.

A significant concern with the metabolism of this compound is the potential for the metabolic hydrolysis of the amide group, which could release 1-naphthylamine. 1-naphthylamine is a known carcinogen, raising concerns about the long-term toxicity of this compound exposure.

Thirteen metabolites of this compound have been identified in human hepatocyte incubations. The most abundant metabolites include:

-

1-pentyl-1H-indazole-3-carboxylic acid

-

Pentyl-carbonylated this compound

-

Naphthalene-hydroxylated this compound[6]

In Vitro Toxicity

Detailed in vitro cytotoxicity data for this compound is limited in the public domain. However, the general approach to assessing the in vitro toxicity of synthetic cannabinoids involves cell-based assays to determine cell viability and genotoxicity.

In Vivo Toxicity and Adverse Effects

Reported Adverse Effects of Indazole/Indole Synthetic Cannabinoids:

-

Neurological: Agitation, aggression, psychosis, hallucinations, paranoia, confusion, anxiety, and seizures.[1][3]

-

Cardiovascular: Tachycardia, hypertension, and in severe cases, cardiac arrhythmias and stroke.[4]

-

Gastrointestinal: Nausea and vomiting.[5]

-

Renal: Acute kidney injury.[4]

-

Psychiatric: Symptoms of psychosis and anxiety have been reported in individuals with pre-existing mental health conditions following the use of similar synthetic cannabinoids.

Given the high potency of this compound as a CB1 receptor agonist, it is highly probable that it can induce these severe and potentially life-threatening effects.

Experimental Protocols

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CB1 or CB2 receptor are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

-

Radioligand Binding: A radiolabeled cannabinoid agonist with known high affinity (e.g., [3H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for competitive binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a test compound on cell viability.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human lung fibroblasts, hepatocytes) is cultured in 96-well plates.

-

Compound Exposure: Cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the concentration that causes 50% inhibition of cell viability (IC50) is calculated.

Visualizations

Conclusion

This compound is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its toxicological profile is characteristic of a full CB1 receptor agonist, suggesting a high potential for severe adverse effects, including neurological, cardiovascular, and psychiatric complications. The metabolic pathway of this compound raises concerns due to the potential formation of the carcinogenic metabolite, 1-naphthylamine. While specific in vivo toxicity data for this compound is lacking, the extensive documentation of severe toxicity associated with other indazole and indole synthetic cannabinoids underscores the significant health risks posed by this compound. Further research is imperative to fully characterize the toxicological properties of this compound and to develop effective clinical interventions for intoxication. This guide serves as a foundational resource for professionals engaged in the study and regulation of novel psychoactive substances.

References

- 1. 2.6. Cannabinoid Receptor Binding Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. The Impact of Manganese on Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to MN-18 and the Landscape of Indazole-Based Synthetic Cannabinoids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of MN-18, a potent synthetic cannabinoid receptor agonist, and situates it within the broader context of indazole-based cannabinoids. This compound (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide) is a high-affinity ligand for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, demonstrating the structural hallmarks of the indazole-carboxamide class that has become prevalent among novel psychoactive substances. This document details the chemical properties, pharmacology, and structure-activity relationships of this compound and related compounds. Furthermore, it outlines key experimental methodologies for synthesis, in vitro receptor binding and functional assays, in vivo assessment, and analytical detection. A significant focus is placed on the toxicological implications of this compound's metabolic pathways, particularly the potential release of the known carcinogen 1-naphthylamine. All quantitative data are presented in tabular format for comparative analysis, and key processes are visualized through pathway and workflow diagrams.

Introduction to Indazole-Based Synthetic Cannabinoids

Emergence and Public Health Significance

Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of novel psychoactive substances.[1] Initially developed for therapeutic research, these compounds have been diverted for illicit use, posing a significant threat to public health.[1] Indazole-carboxamide SCRAs, in particular, have emerged as a prevalent and highly potent subclass, frequently associated with severe adverse health effects and fatalities that are uncharacteristic of cannabis.[1][2]

The Indazole Core: A Key Pharmacophore

The indazole heterocyclic core is a critical structural feature that confers high potency to many SCRAs. Compared to analogous indole-based structures, the indazole moiety is often associated with superior affinity for cannabinoid receptors.[3] This is attributed to the indazole skeleton's ability to stabilize the ligand's binding interaction within the CB1 receptor's active site.[4]

General Mechanism of Action at Cannabinoid Receptors

Like the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), indazole-based cannabinoids exert their effects by activating the endogenous G protein-coupled cannabinoid receptors, CB1 and CB2.[1] The psychoactive effects are primarily mediated through agonist activity at the CB1 receptor, which is densely expressed in the central nervous system.[1] Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channels, ultimately altering neurotransmitter release.

This compound: A Case Study

Chemical Identity and Structure

This compound is an indazole-based SCRA first identified in Japan in 2014.[5] Its chemical properties are summarized below.

-

Systematic Name: N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide[5][6][7]

-

Molar Mass: 357.46 g/mol

Relationship to Other Cannabinoids

The structure of this compound is derived from earlier SCRAs, representing a common trend of modifying existing scaffolds to create new psychoactive compounds. It is the indazole core analogue of NNE1 and is structurally related to AKB48 (APINACA), where the adamantyl group is replaced by a naphthalenyl group.[6] It is also an analogue of THJ-018, differing by the substitution of a carboxamide linker for a ketone.[5]

Pharmacology and Potency

Receptor Binding Affinity and Functional Potency

This compound is a potent agonist at both CB1 and CB2 receptors. The inhibition constant (Ki) is a measure of binding affinity, while the half-maximal effective concentration (EC50) reflects the compound's functional potency to elicit a cellular response.[8][9] Lower values for both metrics indicate higher affinity and potency, respectively.

| Parameter | Receptor | Value (nM) | Reference |

| Binding Affinity (Ki) | CB1 | 45.72 | |

| CB2 | 11.10 | ||

| Functional Potency (EC50) | CB1 | 2.03 | |

| CB2 | 1.23 |

Comparative Analysis with Other Indazole Cannabinoids

The potency of this compound is comparable to other potent indazole- and indole-based SCRAs that have been prevalent on the illicit market.

| Compound | Core | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| This compound | Indazole | 2.03 | 1.23 | |

| 5F-ADB-PINACA | Indazole | 0.24 | 0.88 | [10] |

| AB-FUBINACA | Indazole | 21 | 15 | [10] |

| ADB-FUBINACA | Indazole | 1.2 | 2.5 | [10] |

| JWH-018 | Indole | 9.0 (Ki) | 2.94 (Ki) | [11] |

| Δ⁹-THC | Dibenzopyran | 40.7 (Ki) | 36 (Ki) | [12] |

Structure-Activity Relationships (SAR) of Indazole-Based Cannabinoids

The biological activity of indazole-based SCRAs is highly dependent on the chemical substituents at three key positions: the N1-alkyl chain, the indazole core itself, and the 3-carboxamide "head" group.

-

N1-Position: A terminal pentyl or 5-fluoropentyl chain is common and generally confers high potency.[3]

-

Core Heterocycle: As noted, an indazole core generally results in higher potency than an indole core.[3]

-

3-Carboxamide Group: The substituent attached to the carboxamide nitrogen is a major determinant of receptor affinity and selectivity. Bulky, lipophilic groups (e.g., naphthyl in this compound, adamantyl in APINACA) or amino acid esters/amides (e.g., valinate in AMB-FUBINACA) are frequently employed.

Methodologies for Research and Analysis

Synthesis of Indazole-3-Carboxamides

The synthesis of compounds like this compound typically involves a standard amide coupling reaction. The general workflow starts with a protected indazole, which is carboxylated to form an indazole-3-carboxylic acid intermediate. This intermediate is then activated and coupled with the desired amine (in the case of this compound, 1-naphthylamine) to yield the final product.

Experimental Protocol: General Amide Coupling The following is a representative protocol for the final coupling step.

-

Dissolve the 1-alkyl-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add amide coupling reagents, such as 1-hydroxybenzotriazole (HOBT, 1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), along with a non-nucleophilic base like triethylamine (TEA, 3 eq.).

-

Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., 1-naphthylamine, 1 eq.) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product using an organic solvent (e.g., 10% methanol in chloroform).

-

Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over sodium sulfate.

-

Evaporate the solvent under reduced pressure and purify the crude product via column chromatography to yield the final compound.

In Vitro Experimental Protocols

5.2.1 Radioligand Binding Assay (for Ki) This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

-

Principle: Cell membranes expressing the receptor of interest (e.g., CB1) are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Methodology: The reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]

5.2.2 GPCR Functional Assay (for EC50) This assay measures the functional potency of an agonist by quantifying a downstream cellular response following receptor activation.

-

Principle: For CB1 receptors, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition can be measured in cells stimulated with forskolin, a direct activator of adenylyl cyclase.

-

Methodology: HEK-293 cells stably expressing the human CB1 receptor are treated with forskolin to stimulate cAMP production. The cells are then exposed to varying concentrations of the test agonist (e.g., this compound). The resulting intracellular cAMP levels are measured, often using a competitive immunoassay or a real-time biosensor like Bioluminescence Resonance Energy Transfer (BRET).[14][15]

-

Data Analysis: A dose-response curve is generated by plotting the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. The EC50 value is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Assessment Protocol: The Cannabinoid Tetrad Model

The "tetrad" is a battery of four behavioral and physiological tests in mice that are characteristic of CB1 receptor activation. A compound that produces all four effects is considered to have cannabimimetic activity in vivo.

-

Methodology: Mice are administered the test compound via intraperitoneal (i.p.) injection.[6] At a predetermined time point post-injection, the following are measured:

-

Hypothermia: Rectal temperature is measured with a digital probe.

-

Analgesia: Nociceptive threshold is assessed using the tail-flick or hot-plate test.

-

Catalepsy: Immobility is measured by placing the mouse's forepaws on an elevated bar and timing how long it remains in that posture.

-

Hypoactivity: Spontaneous locomotor activity is quantified in an open-field arena.

-

-

Confirmation: To confirm that the effects are CB1-mediated, a separate group of animals can be pre-treated with a CB1 antagonist (e.g., rimonabant) prior to administration of the test compound, which should block the tetrad effects.

Analytical Detection Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying synthetic cannabinoids in seized materials.[1]

-

Principle: The method separates volatile compounds in a mixture (GC) and then identifies them based on their mass-to-charge ratio and fragmentation pattern (MS).

-

Sample Preparation: Herbal material (e.g., 50-100 mg) is extracted with an organic solvent like methanol via ultrasonication or vortexing. The extract is centrifuged, and the supernatant is filtered or transferred directly to a GC vial for analysis.[3][10]

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer. The injector is typically set to a high temperature (e.g., 250°C) for sample vaporization. The oven temperature is programmed to ramp up to separate compounds based on their boiling points.

-

Identification: The retention time and the resulting mass spectrum of an analyte are compared to those of a certified reference standard and/or spectral libraries for positive identification.[3][10]

Metabolism and Toxicological Concerns

Metabolic Pathways of this compound

Like other xenobiotics, this compound undergoes Phase I (modification) and Phase II (conjugation) metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[16] Phase I reactions typically involve oxidation (e.g., hydroxylation) of the pentyl chain and the naphthalene ring.

Formation of 1-Naphthylamine: A Carcinogenic Risk

A major toxicological concern with this compound and related naphthalenyl-carboxamide SCRAs is the potential for metabolic cleavage of the amide bond. This hydrolysis reaction would release 1-pentyl-1H-indazole-3-carboxylic acid and 1-naphthylamine. 1-Naphthylamine is a known human bladder carcinogen, and its potential formation in vivo represents a serious health risk to users of this compound.

Conclusion

This compound is a potent, high-affinity indazole-based synthetic cannabinoid receptor agonist that exemplifies the chemical scaffolds common in the modern landscape of novel psychoactive substances. Its pharmacology is well-characterized by its low nanomolar affinity and potency at both CB1 and CB2 receptors. The structure-activity relationships within the indazole-carboxamide class highlight the importance of the core heterocycle and peripheral substituents in dictating biological activity. Standardized methodologies exist for the synthesis, pharmacological characterization, and forensic identification of this compound and related compounds. However, a critical and distinguishing feature of this compound is the significant toxicological risk posed by its potential metabolic degradation to the carcinogenic compound 1-naphthylamine, a danger that underscores the profound public health threat posed by these unregulated substances.

References

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Drugs [bio-protocol.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. heart.bmj.com [heart.bmj.com]

- 9. youtube.com [youtube.com]

- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 13. AID 1798994 - Receptor Binding Assay (Ki) and Transactivation Assay (EC50) from Article 10.1021/jm801583j: "N-aryl-oxazolidin-2-imine muscle selective androgen receptor modulators enhance potency through pharmacophore reorientation." - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. researchers.mq.edu.au [researchers.mq.edu.au]

- 16. Drug metabolism - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of MN-18 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-18 (also known as NNEI) is a potent synthetic cannabinoid that has been identified in illicit drug markets. As a full agonist of the cannabinoid receptors CB1 and CB2, this compound poses a significant risk to public health, exhibiting greater potency than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] The development of sensitive and specific analytical methods for the detection of this compound and its metabolites in biological matrices is crucial for clinical toxicology, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties.

These application notes provide an overview of the analytical methodologies for the detection of this compound in biological samples, including protocols for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pharmacological Profile of this compound

This compound is a high-affinity ligand for both the human CB1 and CB2 receptors. In vitro studies have demonstrated that this compound acts as a full agonist at these receptors, with a greater maximal effect in signaling assays (cAMP and [³⁵S]GTPγS) compared to THC.[1][2] This high potency underscores the importance of developing analytical methods with low limits of detection to adequately assess exposure and potential toxicity.

Signaling Pathway

The binding of this compound to the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and other signaling pathways.

Analytical Methods

The primary analytical techniques for the sensitive and specific detection of synthetic cannabinoids like this compound are LC-MS/MS and GC-MS. While immunoassays can be used for initial screening, their cross-reactivity with different synthetic cannabinoids can be variable, and confirmation by a more specific method is essential.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of synthetic cannabinoids in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

Experimental Protocol: General LC-MS/MS Analysis of this compound in Whole Blood and Urine

This protocol provides a general framework for the analysis of this compound. It is recommended to validate the method with this compound specific standards and quality control samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Materials:

-

Whole blood or urine samples

-

Internal Standard (IS) solution (e.g., this compound-d5)

-

Phosphate buffer (pH 6.0)

-

Mixed-mode SPE cartridges

-

Methanol, Acetonitrile, Ethyl Acetate, Ammonium Hydroxide

-

Centrifuge, Evaporator

-

-

Procedure:

-

To 1 mL of whole blood or urine, add the internal standard.

-

For blood samples, sonicate for 15 minutes to lyse the cells. For urine samples, add 1 mL of phosphate buffer.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of phosphate buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution.

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the analytes with 2 mL of a mixture of ethyl acetate and methanol (90:10, v/v) containing 2% ammonium hydroxide.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. LC-MS/MS Instrumental Analysis

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Parameters (Example - to be optimized for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard. These transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

Quantitative Data Summary (Hypothetical for this compound based on similar synthetic cannabinoids)

| Parameter | Whole Blood | Urine | Oral Fluid | Hair |

| LOD (ng/mL) | 0.05 - 0.1 | 0.01 - 0.05 | 0.05 - 0.1 | 0.01 - 0.05 (ng/mg) |

| LOQ (ng/mL) | 0.1 - 0.5 | 0.05 - 0.2 | 0.1 - 0.5 | 0.05 - 0.1 (ng/mg) |

| Recovery (%) | > 85 | > 90 | > 80 | > 75 |

| Matrix Effect (%) | < 15 | < 20 | < 25 | < 30 |

Note: This data is illustrative and should be established through a rigorous method validation study for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)